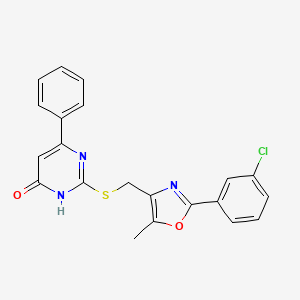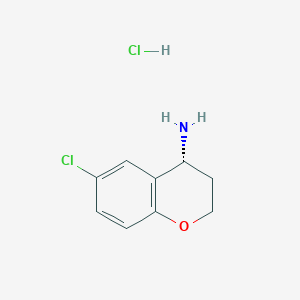![molecular formula C13H15N3O2S B2915541 5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1159976-74-5](/img/structure/B2915541.png)
5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a part of many important drugs and molecules, including vitamin B1 (thiamine) and sulfathiazole (a sulfa drug). The presence of the hydroxyimino (also known as oxime), ethyl, methoxyphenyl, and methyl groups suggest that this compound may have unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, along with the attached functional groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can also undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the functional groups, as well as the overall shape and size of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthetic Pathways and Antineoplastic Potential
The synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives demonstrates a methodological approach to producing compounds with potential antineoplastic (anti-cancer) and antifilarial (anti-parasitic) properties. These compounds exhibit significant growth inhibition in certain cell lines, suggesting their utility in cancer research and treatment (S. Ram et al., 1992).
Regioselective Synthesis
Research into the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates reveals structural influences on biological activity, showcasing the importance of precise chemical modifications for achieving desired biological outcomes (W. Ashton & G. Doss, 1993).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, indicating their potential use in combating schistosomiasis by targeting the snail vectors of the disease (K. El-bayouki & W. Basyouni, 1988).
Antimicrobial Activities
Studies on the antimicrobial activities of novel compounds, such as thiazoles and triazole derivatives, contribute to the ongoing search for effective antimicrobial agents. This research is crucial in addressing the challenge of antibiotic resistance and developing new therapeutic strategies (Wagnat W. Wardkhan et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-[2-(4-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-12(9(2)16-17)19-13(14-8)15-10-4-6-11(18-3)7-5-10/h4-7,17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVAMZGOBNYUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)OC)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)
![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915464.png)
![1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2915465.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)




